Product packaging for 4-Bromo-2,5-dichlorophenyl chloroformate(Cat. No.:)

4-Bromo-2,5-dichlorophenyl chloroformate

Cat. No.: B13233767
M. Wt: 304.3 g/mol
InChI Key: LSJCGRMWNSMZMW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorophenyl chloroformate (CAS 1697701-09-9) is a specialized organic building block with significant utility in chemical synthesis. Its primary research application is as a key precursor in the synthesis of complex organophosphorus compounds. Specifically, it is employed in the preparation of O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, a compound more commonly known as Leptophos . Leptophos is a stable organophosphate that has been historically studied as a pesticide and fungicide, and its synthesis involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol . The value of this compound in research stems from its role in introducing the 4-bromo-2,5-dichlorophenol moiety into more complex molecules. Compounds featuring this halogen-rich aromatic ring system are of interest in various agrochemical and pharmacological research applications due to their potential bioactivity . Researchers leverage this reagent to explore structure-activity relationships and develop novel chemical entities. Chemical Identifier Summary: • CAS Number: 1697701-09-9 • Molecular Formula: C 7 H 2 BrCl 3 O 2 • Molecular Weight: 304.35 g/mol Safety and Handling: This compound is classified with the signal word "Danger" . It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated fume hood. Disclaimer: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrCl3O2 B13233767 4-Bromo-2,5-dichlorophenyl chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrCl3O2

Molecular Weight

304.3 g/mol

IUPAC Name

(4-bromo-2,5-dichlorophenyl) carbonochloridate

InChI

InChI=1S/C7H2BrCl3O2/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H

InChI Key

LSJCGRMWNSMZMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)OC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2,5 Dichlorophenyl Chloroformate

Precursor Synthesis: Advanced Approaches to 4-Bromo-2,5-dichlorophenol (B52177)

The foundational step in producing 4-Bromo-2,5-dichlorophenyl chloroformate is the efficient synthesis of its phenolic precursor, 4-Bromo-2,5-dichlorophenol. This is typically achieved through the electrophilic bromination of 2,5-dichlorophenol (B122974).

The bromination of 2,5-dichlorophenol presents a regioselectivity challenge. The hydroxyl and chloro substituents on the aromatic ring direct incoming electrophiles to specific positions. The primary goal is to introduce a bromine atom at the C4 position, para to the hydroxyl group. However, a competing side reaction is the formation of the undesired 6-bromo-2,5-dichlorophenol isomer. google.com

To achieve high regioselectivity, the reaction conditions must be carefully controlled. The process involves reacting 2,5-dichlorophenol with a brominating agent, such as elemental bromine. google.comgoogle.com By utilizing specific catalytic systems and solvents, the formation of the desired 4-bromo isomer can be significantly favored, minimizing the production of impurities that would be difficult to separate in later stages. google.com

To enhance the yield and regioselectivity of the bromination, specific catalysts are employed. Research has demonstrated that the bromination of 2,5-dichlorophenol can be carried out with excellent selectivity and near-quantitative conversion by using a catalyst. google.com One effective process uses triethylamine (B128534) hydrochloride or ethyl-trimethyl ammonium (B1175870) bromide as a catalyst in an inert solvent like chlorobenzene. google.comgoogle.com

This catalytic approach allows the reaction to proceed efficiently at low temperatures, typically between 5°C and 15°C. google.comgoogle.com This temperature control is crucial for minimizing the formation of the undesired 2,6-isomer. The process results in a high yield of 4-bromo-2,5-dichlorophenol, which can often be used in subsequent steps without extensive purification. google.com For instance, using this method, a 98% yield of a product containing 94% 4-bromo-2,5-dichlorophenol and only 0.5-1% of the 6-bromo isomer has been reported. google.comgoogle.com Other catalytic systems for similar transformations include mixtures of metal halides (like zinc chloride) and diphenyl sulfide. google.com

Catalytic Bromination of 2,5-Dichlorophenol google.comgoogle.com
ReactantReagentCatalystSolventTemperatureYield of 4-Bromo-2,5-dichlorophenolPurity
2,5-DichlorophenolBromineTriethylamine hydrochlorideChlorobenzene5-15°C98%~94%

Formation of the Chloroformate Moiety

Once the 4-bromo-2,5-dichlorophenol precursor is obtained, the next critical step is the conversion of the phenolic hydroxyl group into a chloroformate moiety. This transformation can be achieved through several methods, including traditional phosgenation and more modern, safer alternatives.

The classical method for synthesizing aryl chloroformates involves the reaction of a phenol (B47542) with phosgene (B1210022) (COCl₂). google.com Phenols are generally less reactive than aliphatic alcohols in this reaction. Consequently, the process may require elevated temperatures (above 75°C) or the initial conversion of the phenol into its more reactive alkali metal phenoxide salt. google.com The reaction liberates hydrogen chloride (HCl) as a byproduct, which must be neutralized, often by the addition of a base. google.com This process, while effective, involves handling highly toxic and hazardous phosgene gas, necessitating stringent safety precautions. kobe-u.ac.jp

Given the significant hazards associated with phosgene, considerable effort has been dedicated to developing safer alternatives. Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas. google.comresearchgate.net In a typical procedure, the phenolic precursor is reacted with triphosgene in an organic solvent, such as toluene. google.com The reaction is generally carried out in the presence of a base, like sodium carbonate, to neutralize the HCl formed, and a catalyst, such as dimethyl formamide (B127407) (DMF), to facilitate the reaction. google.com This method is efficient and can produce aryl chloroformates in excellent yields under mild conditions, typically at temperatures ranging from 0°C to ambient. google.com

Phosgene-Free Synthesis of Aryl Chloroformates using Triphosgene google.com
PrecursorReagentCatalystBaseSolventTemperature
Aryl Alcohol (Phenol)TriphosgeneDimethyl formamide (DMF)Sodium carbonateToluene0°C - 25°C

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound involves fine-tuning the parameters of both the precursor synthesis and the chloroformate formation steps to maximize yield and minimize impurities.

In the precursor synthesis, temperature control is a critical optimization parameter. Maintaining the bromination reaction at a low temperature (0-20°C) is essential for ensuring high regioselectivity and preventing the formation of isomeric byproducts. google.com The choice of catalyst and its concentration are also key variables that can be adjusted to enhance reaction rate and selectivity. google.com

For the chloroformate formation step, particularly when using phosgene or its substitutes, the purity of the final product is paramount. The primary impurity is often the corresponding diaryl carbonate, formed from the reaction of the chloroformate product with another molecule of the phenol precursor. google.com Optimization involves controlling the stoichiometry of the reactants and the reaction time. The crude product is often purified by distillation under reduced pressure to remove unreacted starting materials and byproducts, yielding the final, high-purity this compound. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,5 Dichlorophenyl Chloroformate

Nucleophilic Acylation Reactions

The chloroformate functional group is a derivative of a carboxylic acid and is highly susceptible to attack by nucleophiles, proceeding through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com This reactivity is central to the utility of 4-bromo-2,5-dichlorophenyl chloroformate in synthesizing a variety of organic compounds.

Formation of Carbamates via Aminolysis

Table 1: Examples of Carbamate (B1207046) Formation via Aminolysis of Chloroformates

Chloroformate Reactant Amine Nucleophile Product
Phenyl Chloroformate Aniline Phenylcarbanilate
4-Nitrophenyl Chloroformate Benzylamine 4-Nitrophenyl benzylcarbamate
This compound Generic Primary Amine (R-NH2) 4-Bromo-2,5-dichlorophenyl N-alkylcarbamate

Formation of Carbonates via Alcoholysis

In a reaction analogous to aminolysis, this compound can react with alcohols or phenols in a process called alcoholysis to form carbonates. organic-chemistry.orgresearchgate.net This reaction typically requires a base to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a new carbon-oxygen bond and the expulsion of the chloride ion.

The resulting product is an unsymmetrical carbonate, with one aryl group derived from the chloroformate and the other from the alcohol or phenol (B47542) nucleophile. The reactivity of the alcohol and the stability of the corresponding alkoxide are key factors in the efficiency of this transformation. Similar to aminolysis, the reaction mechanism is expected to proceed through a tetrahedral intermediate. psu.edu

Table 2: Examples of Carbonate Formation via Alcoholysis of Chloroformates

Chloroformate Reactant Alcohol/Phenol Nucleophile Product
Phenyl Chloroformate Ethanol Ethyl phenyl carbonate
4-Nitrophenyl Chloroformate Phenol 4-Nitrophenyl phenyl carbonate
This compound Generic Alcohol (R-OH) 4-Bromo-2,5-dichlorophenyl alkyl carbonate

Influence of Aryl Halogenation on Electrophilic Reactivity

The presence of three halogen substituents (one bromine and two chlorine atoms) on the phenyl ring significantly influences the electrophilic reactivity of the chloroformate group. Halogens are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive effect. lumenlearning.comlibretexts.org This inductive withdrawal of electron density from the aromatic ring is transmitted to the chloroformate moiety, making the carbonyl carbon more electron-deficient and, therefore, more electrophilic.

This increased electrophilicity enhances the susceptibility of the chloroformate to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted phenyl chloroformate. While halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, the inductive effect is generally considered to be the dominant factor in determining the reactivity of acyl halides. libretexts.org The combined electron-withdrawing effects of the three halogen atoms are therefore expected to activate the chloroformate group towards nucleophilic acyl substitution reactions.

Substitution Chemistry of the Halogenated Aryl Ring

The halogenated aryl ring of this compound provides a platform for a variety of substitution reactions, particularly those catalyzed by transition metals. These reactions allow for the modification of the aromatic core, leading to the synthesis of more complex molecules.

Exploration of Aryl Halogen Exchange Reactions

Aryl halogen exchange reactions, often referred to as "aromatic Finkelstein reactions," provide a method for the interconversion of aryl halides. nih.gov These transformations are typically catalyzed by copper or nickel complexes and involve the substitution of one halogen for another. nih.gov In the case of this compound, it is conceivable that the bromo or chloro substituents could be exchanged for other halogens, such as iodo or fluoro, under appropriate reaction conditions.

The relative reactivity of the C-Br and C-Cl bonds towards halogen exchange is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in these types of transformations. Therefore, selective exchange of the bromine atom might be achievable under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions (General for aryl halides, applicable)

The aryl halide functionalities of this compound make it a suitable substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org The 4-bromo-2,5-dichlorophenyl moiety could be coupled with various organoboron reagents to introduce new alkyl, alkenyl, or aryl substituents onto the aromatic ring. In polyhalogenated systems, the site of coupling is often determined by the relative reactivity of the carbon-halogen bonds, with C-Br bonds generally being more reactive than C-Cl bonds in oxidative addition to the palladium catalyst. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and can be applied to complex molecules. The 4-bromo-2,5-dichlorophenyl group could be functionalized using a variety of organozinc reagents via this methodology.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. organic-chemistry.orgwikipedia.orglibretexts.org This would allow for the introduction of primary or secondary amine substituents onto the aromatic ring of the title compound, leading to the synthesis of substituted anilines. The choice of phosphine (B1218219) ligand on the palladium catalyst is often crucial for achieving high yields and functional group compatibility in these reactions. researchgate.netrug.nl

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Potential Product
Suzuki-Miyaura Coupling This compound + Arylboronic acid Aryl-substituted 2,5-dichlorophenyl chloroformate
Negishi Coupling This compound + Alkylzinc halide Alkyl-substituted 2,5-dichlorophenyl chloroformate

Decomposition and Stability Pathways

The chemical stability of this compound is a critical aspect of its reactivity profile. Understanding its decomposition pathways, both in the presence of nucleophiles like water and under thermal conditions in the gas phase, provides insight into its behavior in various chemical environments.

Investigation of Hydrolytic Decomposition Mechanisms

The hydrolysis of aryl chloroformates, including this compound, is a significant decomposition pathway, particularly in aqueous environments. While specific kinetic studies on this compound are not extensively documented in the literature, the mechanism of hydrolysis for substituted phenyl chloroformates has been a subject of detailed investigation. These studies provide a strong basis for understanding the hydrolytic behavior of this compound.

The hydrolysis of phenyl chloroformates is generally understood to proceed via a bimolecular mechanism, often catalyzed by a base. rsc.orgrsc.org Two primary mechanistic pathways are considered: a direct displacement (SN2-type) mechanism and an addition-elimination mechanism that proceeds through a tetrahedral intermediate. psu.edu For most phenyl chloroformates, the evidence points towards an addition-elimination pathway, where the addition of a nucleophile (such as a water molecule or hydroxide (B78521) ion) to the carbonyl carbon is the rate-determining step. psu.edunih.gov

The reactivity of the chloroformate is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the case of this compound, the presence of three halogen substituents (one bromine and two chlorine atoms) exerts a strong electron-withdrawing effect. This effect is anticipated to enhance the rate of hydrolysis compared to unsubstituted phenyl chloroformate.

The proposed mechanism for the hydrolysis of this compound is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent loss of a proton to yield the corresponding carboxylic acid, which is unstable and rapidly decomposes to 4-bromo-2,5-dichlorophenol (B52177) and carbon dioxide.

A study on the solvolysis of various phenyl chloroformates in different solvents, including aqueous mixtures, demonstrated that the reaction rates are well-correlated by the extended Grunwald-Winstein equation. psu.edu This correlation, with significant sensitivities to both solvent nucleophilicity and ionizing power, supports a bimolecular mechanism with a high degree of solvent participation, consistent with the addition-elimination pathway. psu.edunih.gov

Table 1: Mechanistic Indicators for the Hydrolysis of Substituted Phenyl Chloroformates

Mechanistic IndicatorObservation for Phenyl ChloroformatesImplication for this compound
Substituent Effects Electron-withdrawing groups accelerate the reaction.The bromo and chloro substituents are expected to significantly increase the rate of hydrolysis.
Solvent Effects Rate is sensitive to solvent nucleophilicity. psu.eduHydrolysis is expected to be faster in more nucleophilic aqueous environments.
Kinetic Isotope Effects Significant solvent isotope effects (kH₂O/kD₂O) are observed.Suggests the involvement of water as a nucleophile in the rate-determining step.
Activation Parameters Large negative entropies of activation are typical. psu.eduConsistent with a bimolecular, associative transition state.

Gas-Phase Elimination Kinetics and Unimolecular Dissociation Studies

The thermal decomposition of chloroformates in the gas phase provides valuable information about their intrinsic stability and reactivity in the absence of solvent effects. While specific experimental data on the gas-phase elimination kinetics of this compound is scarce, studies on other aryl and alkyl chloroformates offer insights into the likely decomposition pathways. rsc.orgresearchgate.net

The gas-phase elimination of phenyl chloroformate has been shown to produce chlorobenzene, 2-chlorophenol, carbon dioxide, and carbon monoxide. researchgate.net This suggests that multiple decomposition channels can be operative at elevated temperatures. For aryl chloroformates, two primary unimolecular dissociation pathways are generally considered:

Decarbonylation and subsequent reactions: This pathway involves the initial loss of carbon monoxide (CO) or carbon dioxide (CO2).

Elimination involving the aryl group: This can lead to the formation of a phenoxide radical and a chloroformyl radical, or other rearrangement products.

Recent studies on the unimolecular ion chemistry of phenyl chloroformate using imaging photoelectron photoion coincidence (iPEPICO) spectroscopy have revealed competing dissociation pathways upon ionization. nih.gov These include the loss of CO, Cl, and CO2, with the primary fragment ions undergoing further sequential reactions. nih.gov While these studies are conducted on the ionized molecule, they provide valuable information about the relative stabilities of different bonds and potential neutral decomposition pathways.

For this compound, the presence of multiple halogen substituents on the phenyl ring would likely influence the branching ratios of the different decomposition channels. The relative strengths of the C-Br, C-Cl, and O-COCl bonds will play a crucial role in determining the primary dissociation products.

Theoretical studies on the gas-phase elimination kinetics of alkyl chloroformates have suggested that a stepwise mechanism involving a six-centered cyclic transition state is a likely pathway for compounds with a β-hydrogen. rsc.org However, for aryl chloroformates which lack a β-hydrogen on the ester group, alternative mechanisms are expected. A concerted four-membered cyclic transition state has been proposed for the decomposition of some chloroformates, leading to the formation of an alkyl or aryl chloride and CO2. researchgate.net

Table 2: Potential Gas-Phase Decomposition Products of this compound

PathwayProposed ProductsMechanistic Notes
Decarboxylation 1-Bromo-2,5-dichloro-4-chlorobenzene, Carbon DioxideAnalogous to the formation of benzyl (B1604629) chloride from benzyl chloroformate. researchgate.net
Decarbonylation Not a primary expected pathway for aryl chloroformates.More common for other types of esters.
Radical Pathways 4-Bromo-2,5-dichlorophenoxy radical, Chloroformyl radicalMay occur at very high temperatures or under photochemical conditions.
Rearrangement Chloro-substituted dibenzofuransPossible through intramolecular cyclization at high temperatures.

Advanced Spectroscopic Characterization and Theoretical Chemical Studies

Conformational Analysis and Molecular Structure Elucidation

A complete understanding of a molecule's reactivity and properties begins with a thorough analysis of its three-dimensional structure and the relative energies of its possible conformations. For aromatic chloroformates, a key conformational feature is the orientation of the phenyl group relative to the chloroformate moiety. Research on other aromatic chloroformates suggests a preference for a planar conformation where the alkyl or aryl group is situated cis to the carbonyl oxygen, often referred to as the ap (anti-periplanar) conformation. However, without specific quantum-chemical calculations for 4-Bromo-2,5-dichlorophenyl chloroformate, this remains a projection based on analogous structures.

Quantum-Chemical Calculations of Conformational Preferences (e.g., MP2, DFT)

To definitively determine the conformational preferences of this compound, quantum-chemical calculations using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) would be required. These calculations would involve mapping the potential energy surface by systematically rotating the dihedral angles, particularly around the O-C(phenyl) and O-C(carbonyl) bonds. This process would identify all stable conformers (local minima on the potential energy surface) and the transition states connecting them.

No specific MP2 or DFT conformational analysis studies for this compound are available in the current body of scientific literature.

Computational Prediction of Thermodynamic Parameters of Conformations

Following the identification of stable conformers, computational methods would be used to predict their thermodynamic parameters, such as relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG). These values are crucial for determining the population distribution of different conformers at a given temperature. Such calculations would reveal the most stable and predominant form of the molecule under various conditions.

Specific thermodynamic data for the conformations of this compound have not been computationally derived or published.

Electronic Structure and Bonding Properties

The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and intermolecular interactions. Advanced computational techniques provide deep insights into these characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analyses

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, one would expect the HOMO to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-deficient chloroformate group.

Quantitative values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in published research.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into Lewis-type structures (bonds, lone pairs). This analysis can quantify hyperconjugative interactions, charge delocalization, and the nature of specific bonds (e.g., covalent vs. ionic character).

The Quantum Theory of Atoms in Molecules (AIM) is another powerful method that analyzes the topology of the electron density to define atoms, bonds, and characterize the nature of chemical interactions, including covalent bonds, hydrogen bonds, and weaker van der Waals interactions, based on the properties at bond critical points.

No NBO or AIM analyses have been published for this compound, which would otherwise provide detailed insights into its intramolecular bonding and charge distribution.

Computational Derivation of Molecular Properties (e.g., Ionization Potential, Electronegativity)

Using the results from quantum-chemical calculations, particularly the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

As the prerequisite HOMO and LUMO energies are unknown, these derived molecular properties for this compound have not been calculated or reported.

Theoretical Reaction Dynamics and Kinetics

Theoretical reaction dynamics and kinetics provide a molecular-level understanding of chemical reactions, elucidating the pathways, transition states, and rates of transformation. For a molecule like this compound, computational chemistry offers powerful tools to predict its reactivity, particularly in unimolecular decomposition reactions which are common for chloroformates.

The study of chemical reactions through computational modeling is a cornerstone of modern chemistry, providing insights that are often difficult to obtain through experimental methods alone. This approach involves the use of quantum mechanical calculations to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. libretexts.org

For chloroformates, a primary reaction of interest is their thermal decomposition. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in distinguishing between different possible reaction mechanisms. tandfonline.comresearchgate.net For instance, the decomposition of chloroformates can proceed through a concerted mechanism, where bond breaking and bond formation occur simultaneously, or a stepwise mechanism involving one or more intermediates. tandfonline.comresearchgate.net

Computational models can precisely locate the transition state for a given reaction pathway. The transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. libretexts.org The geometry and vibrational frequencies of the transition state are critical for understanding the reaction mechanism and for calculating reaction rates. mathematica-journal.com

For example, in the gas-phase elimination of alkyl chloroformates, computational studies have been used to investigate the transition state structures for different proposed mechanisms. tandfonline.comresearchgate.net These studies often involve calculations at various levels of theory, such as B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), to accurately model the electronic structure and energetics of the system. tandfonline.comresearchgate.net The table below illustrates the kind of data that can be generated from such computational studies for a hypothetical decomposition of an aryl chloroformate, showing the calculated activation energies for different pathways.

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kJ/mol)
Concerted EliminationCAM-B3LYP6-311++G(d,p)180.5
Stepwise (Intermediate Formation)CAM-B3LYP6-311++G(d,p)210.2
Stepwise (Intermediate Decomposition)CAM-B3LYP6-311++G(d,p)95.3

This table is illustrative and based on typical values found in computational studies of related compounds.

Once the potential energy surface and the properties of the transition state are known from computational modeling, Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be employed to calculate the microcanonical unimolecular reaction rate constant, k(E). mathematica-journal.comnumberanalytics.comwalisongo.ac.id This theory is a statistical approach that assumes that the internal energy of a molecule is rapidly redistributed among all its vibrational modes before a reaction occurs. walisongo.ac.id

The RRKM rate equation is given by:

k(E) = N‡(E - E₀) / (h * ρ(E))

where:

N‡(E - E₀) is the sum of states of the activated complex (transition state) at an excess energy (E - E₀) above the activation energy (E₀). mathematica-journal.com

h is Planck's constant. numberanalytics.com

ρ(E) is the density of states of the reactant molecule at energy E. numberanalytics.com

To perform RRKM calculations, the vibrational frequencies of both the reactant molecule and the transition state are required, which are typically obtained from the same quantum mechanical calculations used to map the reaction pathway. mathematica-journal.com The theory allows for the prediction of rate constants over a range of energies and pressures, providing a more detailed picture of the reaction kinetics than simple transition state theory. walisongo.ac.id

The following table presents hypothetical RRKM calculation results for the unimolecular decomposition of an aromatic compound, illustrating the dependence of the rate constant on the internal energy of the molecule.

Internal Energy (E) (kJ/mol)Sum of States at Transition State (N‡)Density of States of Reactant (ρ) (states/kJ·mol⁻¹)RRKM Rate Constant (k(E)) (s⁻¹)
2001.5 x 10⁵2.8 x 10⁷8.0 x 10¹⁰
2503.2 x 10⁶5.1 x 10⁸9.4 x 10¹¹
3004.8 x 10⁷7.5 x 10⁹9.6 x 10¹²

This table is a hypothetical representation of RRKM theory outputs for a molecule of similar complexity to this compound.

The application of these theoretical methods to this compound would provide valuable insights into its stability and reactivity, predicting its likely decomposition pathways and the rates at which these processes occur under different conditions. Such studies are essential for understanding the fundamental chemical behavior of this and other complex organic molecules.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Organic Architectures

The structure of 4-bromo-2,5-dichlorophenyl chloroformate, featuring multiple halogen substituents and a reactive functional group, allows for its strategic incorporation into sophisticated organic molecules.

Precursor in Multistep Synthetic Sequences

In multistep synthesis, this compound serves as an activated precursor for the introduction of the 4-bromo-2,5-dichlorophenoxycarbonyl moiety. The chloroformate group is a potent electrophile, readily reacting with a wide range of nucleophiles, such as alcohols, phenols, and amines, to form stable carbonate and carbamate (B1207046) linkages, respectively. This reactivity is fundamental to its role in extending carbon chains and linking different molecular fragments. The bromo- and chloro-substituents on the phenyl ring can also be utilized for further transformations, such as cross-coupling reactions, allowing for the sequential and controlled assembly of complex target molecules.

Role in the Elaboration of Functional Organic Materials

While the core 4-bromo-2,5-dichlorophenyl structure is integral to various specialized chemicals, detailed research findings specifically documenting the use of this compound in the synthesis of functional organic materials, such as conductive polymers or materials for organic electronics, are not extensively reported in publicly available scientific literature.

Intermediacy in the Synthesis of Specialized Chemical Compounds

The compound is a key intermediate in the design and synthesis of targeted molecules with specific biological activities.

Application in Agrochemical Compound Design

The precursor to this compound, 4-bromo-2,5-dichlorophenol (B52177), is a recognized and valuable intermediate in the production of insecticidal and acaricidal agents. google.com A notable example is its use in the synthesis of organophosphate insecticides. google.com Specifically, 4-bromo-2,5-dichlorophenol is a key component for producing O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester. google.com

As a reactive derivative, this compound enables the synthesis of other classes of pesticides, such as carbamate insecticides. By reacting the chloroformate with an appropriate amine, a carbamate linkage is formed, incorporating the biologically active 4-bromo-2,5-dichlorophenyl group into the final pesticide structure.

Table 1: Agrochemical Intermediates and Products

Precursor Compound Target Agrochemical Class Key Synthetic Transformation
4-Bromo-2,5-dichlorophenol Organophosphate Insecticides Reaction with a thiophosphoryl chloride

Integration into Pharmaceutical Scaffold Synthesis

The brominated and chlorinated phenyl scaffold is a structural motif found in various pharmaceutical compounds. For instance, the related structure, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. googleapis.comgoogleapis.comgoogleapis.com The synthesis pathways for such drugs often start from precursors like 5-bromo-2-chlorobenzoic acid. googleapis.comgoogleapis.com

The role of this compound in this context is to provide an activated form of the phenyl scaffold. The chloroformate functional group acts as a chemical handle to link the core scaffold to other molecular components, such as sugar moieties or heterocyclic rings, through the formation of carbonate or carbamate bonds. This strategy is a common practice in medicinal chemistry for assembling complex drug molecules and creating prodrugs with modified pharmacokinetic properties. Another important intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is used in the synthesis of Macitentan, a drug for treating pulmonary arterial hypertension, further highlighting the importance of the bromophenyl moiety in pharmaceuticals. google.com

Table 2: Pharmaceutical Scaffolds and Related Intermediates

Intermediate Associated Drug Therapeutic Area
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Dapagliflozin Antidiabetic

Novel Synthetic Transformations Involving this compound

At present, specific research detailing novel or unconventional synthetic transformations that are unique to this compound is not widely available in peer-reviewed chemical literature. Its synthetic applications generally follow the established and predictable reactivity of aryl chloroformates.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-Bromo-2,5-dichlorophenol
O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
5-Bromo-2-chlorobenzoic acid
Dapagliflozin
5-(4-Bromophenyl)-4,6-dichloropyrimidine

Advanced Derivatization Strategies and Analytical Method Development

Development of Derivatization Protocols for Chromatographic and Spectrometric Analysis

The development of a robust analytical method using 4-Bromo-2,5-dichlorophenyl chloroformate hinges on the meticulous optimization of the derivatization reaction and a thorough assessment of the resulting derivative's stability.

The reaction between an analyte (e.g., a phenol (B47542) or an amine) and this compound proceeds via nucleophilic acyl substitution. The analyte's nucleophilic group attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of a stable carbonate (from phenols) or carbamate (B1207046) (from amines) derivative. To achieve maximum yield and reproducibility, several reaction parameters must be optimized. This process is analogous to optimization strategies employed for other chloroformate reagents like ethyl chloroformate (ECF). mdpi.comcore.ac.uk

Key parameters for optimization include:

pH and Catalyst: The reaction is typically conducted under alkaline conditions, which facilitate the deprotonation of the analyte's functional group, thereby increasing its nucleophilicity. The use of a base, such as pyridine (B92270) or sodium bicarbonate, is common. Pyridine can also act as a catalyst. mdpi.com The optimal pH ensures the analyte is in its reactive form without causing hydrolysis of the chloroformate reagent itself.

Solvent System: The choice of solvent is crucial. The derivatization can often be performed in a biphasic system, where the analyte is in an aqueous phase and the this compound is in an immiscible organic solvent like hexane (B92381) or chloroform (B151607). This setup allows for simultaneous derivatization and extraction of the derivative into the organic layer, simplifying sample preparation. mdpi.com

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte must be optimized. A significant excess of this compound is generally used to drive the reaction to completion, but excessive amounts can lead to interfering peaks in the chromatogram.

Reaction Time and Temperature: While many chloroformate derivatizations are rapid, even occurring within seconds at room temperature, the optimal time and temperature should be determined to ensure complete reaction for all target analytes. researchgate.net Unlike some derivatization methods that require high temperatures, this reaction can often proceed efficiently under mild conditions. mdpi.com

Table 1: Illustrative Optimization of Derivatization Conditions for a Phenolic Analyte
ParameterCondition ACondition BCondition CRelative Derivative Yield (%)
pH7.59.010.565
Catalyst (Pyridine)AbsentPresentPresent78
Reagent Molar Excess10x50x100x99
Reaction Time (min)151598
Temperature (°C)25255099

For an analytical method to be reliable, the formed derivative must be stable throughout the sample preparation, storage, and analysis process. The stability of the carbonate or carbamate derivatives formed by this compound is generally excellent. However, stability should be empirically verified. Studies on similar derivatives, such as those from ECF, have shown that they can be stable for at least 48 hours, which is adequate for most automated analytical sequences. nih.gov

Assessment of stability typically involves:

Time-Course Studies: Analyzing the derivatized sample at various time points after the reaction (e.g., 0, 6, 12, 24, 48 hours) to monitor for any degradation of the derivative peak or the appearance of degradation products.

Matrix Effects: Evaluating the stability of the derivative in the final sample extract, as matrix components can sometimes accelerate degradation.

Storage Conditions: Testing stability under different storage conditions (e.g., refrigeration vs. room temperature, light vs. dark) to establish optimal handling procedures.

The robust covalent bond formed and the steric hindrance provided by the bulky phenyl group contribute to the high stability of these derivatives, ensuring that the quantitative results are accurate and reproducible.

Mass Spectrometric Characterization of Derivatives

The primary advantage of using this compound is the unique mass spectrometric properties it imparts to the analyte. The presence and specific isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) create a highly recognizable signature in the mass spectrum, facilitating unambiguous identification and selective detection.

Derivatization with this compound makes analytes amenable to GC-MS analysis by increasing their volatility and thermal stability. nih.gov This technique is particularly useful for the analysis of phenolics, which often exhibit poor chromatographic behavior in their underivatized form due to their polarity. gnest.org

In GC-MS, the derivatized molecules typically show a clear molecular ion peak. The most valuable characteristic is the isotopic cluster resulting from the combination of Br and Cl isotopes. This unique pattern allows for highly selective screening and confirmation. For example, a derivative containing one bromine and two chlorine atoms will exhibit a distinctive cluster of isotopic peaks (M, M+2, M+4, M+6), making it stand out from background noise and co-eluting matrix components. Fragmentation in the mass spectrometer often involves the loss of the halogenated phenoxy group or cleavage at the carbonate/carbamate linkage, providing further structural information.

Table 2: Hypothetical GC-MS Data for a Phenol Derivative
AnalyteDerivative Molecular WeightKey Fragment Ions (m/z)Characteristic Isotopic Pattern
Phenol (C₆H₅OH)354 g/mol354 [M]⁺, 261 [M-C₆H₅O]⁺, 94 [C₆H₅OH]⁺Visible in [M]⁺ and [M-C₆H₅O]⁺ ions
p-Cresol (CH₃C₆H₄OH)368 g/mol368 [M]⁺, 261 [M-CH₃C₆H₄O]⁺, 108 [CH₃C₆H₄OH]⁺Visible in [M]⁺ and [M-CH₃C₆H₄O]⁺ ions

While GC-MS is a powerful tool, some derivatives may still be insufficiently volatile or thermally labile. In such cases, LC-MS is the preferred method. Derivatization with this compound is also highly beneficial for LC-MS analysis. nih.gov The addition of the large, hydrophobic bromo-dichlorophenyl group can improve the retention of polar analytes on reversed-phase LC columns. researchgate.net

In LC-MS, particularly with electrospray ionization (ESI), the derivatization tag can enhance ionization efficiency. The distinct isotopic signature remains a key advantage for selective detection in complex matrices like biological fluids or environmental samples. Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification by monitoring a specific fragmentation pathway of the derivatized analyte, further reducing chemical noise and improving limits of detection.

The highly electronegative nature of the bromine and chlorine atoms makes derivatives of this compound exceptionally well-suited for advanced ionization techniques like Electron Capture Negative Ionization (ECNI). ECNI is a soft ionization technique that is highly sensitive for compounds containing electronegative elements. The derivatives can capture a thermal electron to form a stable molecular anion [M]⁻ or undergo dissociative electron capture. This process results in very little fragmentation and an extremely high signal-to-noise ratio, enabling detection at ultra-trace levels (picogram to femtogram).

Positive Chemical Ionization (PCI-MS) can also be used. In PCI, a reagent gas like methane (B114726) or ammonia (B1221849) is used to produce reactant ions that gently ionize the analyte molecule, typically forming a protonated molecule [M+H]⁺. This soft ionization technique provides clear molecular weight information, which, combined with the isotopic pattern, confirms the identity of the derivative with high confidence. The choice between ECNI and PCI depends on the specific analyte and the desired sensitivity.

Mechanistic Understanding of Derivatization Reactions

The derivatization of analytes using this compound is a key strategy in analytical chemistry for enhancing the detectability and chromatographic behavior of target molecules. This process involves the chemical modification of the analyte by reaction with the chloroformate reagent. The core of this reaction lies in the nucleophilic acyl substitution at the carbonyl carbon of the chloroformate group. The highly reactive nature of the chloroformate functional group, characterized by a good leaving group (chloride) and an electron-withdrawing phenyl ring, makes it an effective reagent for derivatizing a wide range of nucleophilic functional groups present in analyte molecules.

The general mechanism involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses with the expulsion of the chloride ion, a very stable leaving group, resulting in the formation of a stable carbamate, carbonate, or thiocarbonate derivative, respectively. The reaction is typically carried out in the presence of a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct formed during the reaction.

The substitution pattern on the phenyl ring of the reagent, with one bromo and two chloro substituents, influences the reactivity of the chloroformate group and provides a unique mass spectral signature for the resulting derivatives, which is advantageous for identification and quantification, particularly in mass spectrometry-based analytical methods.

Reactivity with Diverse Functional Groups in Polyfunctional Molecules

This compound exhibits broad reactivity towards various nucleophilic functional groups, making it a versatile derivatizing agent for polyfunctional molecules. The inherent reactivity of different functional groups towards acylation by the chloroformate follows the general order of nucleophilicity: primary amines > secondary amines > phenols ≈ primary alcohols > secondary alcohols > thiols.

In molecules containing multiple functional groups, the site of derivatization can often be controlled by manipulating the reaction conditions, such as pH and catalyst. For instance, at a mildly basic pH, primary and secondary aliphatic amines will react preferentially over less nucleophilic groups like alcohols and phenols. This selectivity is crucial when analyzing complex samples containing a variety of compounds with different functional groups.

The table below summarizes the reactivity of this compound with common functional groups found in polyfunctional molecules and the resulting derivative types.

Functional GroupReactive MoietyResulting DerivativeRelative Reactivity
Primary Amine-NH₂CarbamateHigh
Secondary Amine-NHRCarbamateHigh
Primary Alcohol-CH₂OHCarbonateModerate
Secondary Alcohol-CHROHCarbonateModerate
Phenol-ArOHCarbonateModerate
Thiol-SHThiocarbonateModerate to Low

The derivatization of polyfunctional molecules can lead to the formation of multiple derivatives if reaction conditions are not carefully controlled. For example, in a molecule containing both an amino and a hydroxyl group, it is possible to derivatize either one or both functional groups. By adjusting the stoichiometry of the reagent and the reaction time, it is often possible to achieve selective derivatization.

Stereochemical Considerations in Derivatization

When the analyte molecule contains a chiral center, the stereochemical outcome of the derivatization reaction is a critical consideration. Ideally, the derivatization process should not alter the stereochemistry of the analyte; that is, it should not cause racemization or epimerization at the chiral center.

For derivatization reactions with this compound, the reaction occurs at the nucleophilic functional group (e.g., -OH, -NH₂) and not directly at the chiral carbon atom itself, assuming the chiral center is not the nucleophilic atom. In such cases, the derivatization is generally considered to be stereochemically conservative, meaning the configuration of the chiral center is retained in the derivative. This is because the reaction mechanism does not involve the breaking of any bonds at the stereocenter.

However, if the nucleophilic functional group is directly attached to the stereocenter, the reaction conditions must be carefully chosen to avoid any potential for base-catalyzed epimerization. The use of non-nucleophilic, sterically hindered bases and mild reaction temperatures can help to minimize the risk of altering the stereochemistry.

The primary purpose of derivatizing chiral molecules is often to separate the resulting diastereomers using a chiral chromatographic column or to introduce a chromophore or electrophore for enhanced detection. The formation of diastereomers from a racemic mixture of an analyte upon reaction with a chiral derivatizing agent is a common strategy for chiral separations. However, this compound is an achiral reagent. Therefore, when it reacts with a pair of enantiomers, it will produce a pair of enantiomeric derivatives, not diastereomers. The separation of these enantiomeric derivatives would still require a chiral stationary phase in chromatography.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches to Synthesis

The traditional synthesis of aryl chloroformates often involves hazardous reagents like phosgene (B1210022), a highly toxic gas. researchgate.net Future research must focus on developing safer and more environmentally benign synthetic routes to 4-Bromo-2,5-dichlorophenyl chloroformate and its precursors.

A primary area of investigation will be the adoption of phosgene substitutes. Triphosgene (B27547), a stable crystalline solid, and diphosgene, a liquid, are safer alternatives that can generate phosgene in situ, minimizing the risks associated with handling the gaseous form. justia.comresearchgate.netsigmaaldrich.com Research should aim to optimize reaction conditions using these reagents for the synthesis of this compound from its precursor, 4-bromo-2,5-dichlorophenol (B52177), to achieve high yields and purity while enhancing safety. researchgate.net

More innovative and inherently safer approaches are also emerging. A "photo-on-demand" method, which generates phosgene from chloroform (B151607) and oxygen via photochemical activation, represents a significant advancement. kobe-u.ac.jpkobe-u.ac.jporganic-chemistry.org This technique allows for the in situ production and immediate consumption of phosgene, drastically reducing exposure risks. nih.gov Adapting this technology for the synthesis of this compound could lead to a truly green and scalable manufacturing process.

Furthermore, the synthesis of the key intermediate, 4-bromo-2,5-dichlorophenol, warrants attention from a green chemistry perspective. google.com Current methods involve the bromination of 2,5-dichlorophenol (B122974). google.com Future studies should explore the use of greener brominating agents and solvent-free reaction conditions or the use of recyclable and less toxic solvents to reduce the environmental impact of this synthetic step.

Phosgene AlternativeState at Room Temp.Key AdvantageReference
TriphosgeneSolidEasier and safer to handle and store than gaseous phosgene. researchgate.net researchgate.net
DiphosgeneLiquidSafer alternative to phosgene. sigmaaldrich.com sigmaaldrich.com
Photo-generated from ChloroformN/A (Generated in situ)Phosgene is produced and consumed in the reaction vessel, minimizing risk. kobe-u.ac.jp kobe-u.ac.jp

Exploration of Unprecedented Reactivity and Catalytic Systems

The reactivity of this compound is largely dictated by the chloroformate group and the halogenated aromatic ring. While its reactions as a chloroformate to form carbamates and carbonates are expected, there is considerable scope for discovering novel transformations and catalytic applications. wikipedia.org

The presence of three halogen atoms (one bromine, two chlorine) on the phenyl ring offers multiple sites for transition metal-catalyzed cross-coupling reactions. Future research should investigate the selective activation of the C-Br versus C-Cl bonds. Given the generally higher reactivity of C-Br bonds in catalysis, it may be possible to functionalize this position selectively while leaving the C-Cl bonds intact for subsequent transformations. Palladium-catalyzed reactions, for instance, have been successfully used to convert aryl chlorides to nitroaromatics, suggesting that the chloro-substituents on the ring are also amenable to catalytic functionalization under the right conditions. mit.edu

Furthermore, the interplay between the chloroformate group and the halogen substituents could lead to unexpected reactivity. For example, phenyl chloroformate has been shown to participate in an unusual reaction with N,N-dialkyl formamides and amines to produce N,N-dialkyl formamidines. researchgate.net Investigating analogous reactions with the sterically hindered and electronically modified this compound could reveal novel reaction pathways.

Kinetic studies on the solvolysis of phenyl chloroformates indicate that the reaction proceeds through an addition-elimination mechanism. rsc.orgmdpi.com The electron-withdrawing nature of the chlorine and bromine atoms in this compound would significantly influence the kinetics of such reactions. A detailed investigation into its reaction mechanisms and the development of catalytic systems to control its reactivity are promising areas for future exploration.

Reaction TypePotential ApplicationKey Research Focus
Nucleophilic SubstitutionSynthesis of carbamates, carbonates, and other derivatives. wikipedia.orgUnderstanding the electronic effects of the halogen substituents on reaction rates and mechanisms. rsc.org
Cross-Coupling ReactionsIntroduction of new functional groups at the aryl halide positions.Developing catalytic systems for the selective activation of C-Br vs. C-Cl bonds.
Novel TransformationsDiscovery of new synthetic methodologies.Exploring reactions analogous to known unexpected pathways of simpler phenyl chloroformates. researchgate.net

Integration of Computational and Experimental Methods for Rational Design

The rational design of new synthetic routes and applications for this compound can be significantly accelerated by integrating computational chemistry with experimental work. longdom.org Computational methods are powerful tools for modeling, predicting, and analyzing complex molecular interactions and reaction pathways. patsnap.comnih.gov

In silico modeling can be used to predict the reactivity of different sites on the molecule. For instance, computational tools can help determine the relative activation barriers for nucleophilic attack at the chloroformate carbonyl carbon versus catalytic activation at the C-Br and C-Cl positions. nist.gov This predictive capability allows for the rational selection of reagents and reaction conditions to achieve desired outcomes, saving significant experimental time and resources. For example, computational studies on α-halo carbonyl compounds have successfully predicted their reactivity with DNA based on molecular orbital calculations. researchgate.net Similar approaches could be used to predict the reactivity of this compound with various nucleophiles.

Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) and Computer-Aided Molecular Design (CAMD) can be employed to design novel molecules derived from this compound with specific desired properties. longdom.orgpatsnap.com By correlating structural features with biological activity or material properties, these models can guide the synthesis of new compounds for applications in pharmaceuticals, agrochemicals, or materials science. The use of in silico methods to predict the biodegradation pathways of halogenated organic compounds is also an emerging area that aligns with the principles of green chemistry. researchgate.net

Neural networks and other machine learning algorithms are also beginning to be used for the prediction of organic chemistry reactions. nih.gov By training these models on large datasets of known reactions, it may become possible to predict novel and unexpected reactivity for complex molecules like this compound.

Computational MethodApplication in ResearchPotential ImpactReference
Molecular ModelingPredicting reaction mechanisms and site reactivity.Rational selection of reagents and conditions, reducing trial-and-error experimentation. researchgate.net
Virtual ScreeningIdentifying potential biological targets or applications for derivatives.Accelerating the discovery of new functional molecules. openmedicinalchemistryjournal.com openmedicinalchemistryjournal.com
QSAR/CAMDDesigning new molecules with desired properties.Efficient development of new materials and bioactive compounds. longdom.orgpatsnap.com
Machine LearningPredicting novel chemical reactions and products.Uncovering unprecedented reactivity and synthetic pathways. nih.gov nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for organic synthesis, while adhering to the principles of safety, sustainability, and rational design.

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